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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinaldehyde

Cat. No.: B1290056

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Bromo-4-methylnicotinaldehyde. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis. This document outlines
predicted spectroscopic values and details the experimental protocols for acquiring such data.

Important Notice: Extensive searches of scientific literature and chemical databases did not
yield experimentally obtained spectroscopic data (NMR, IR, MS) for 5-Bromo-4-
methylnicotinaldehyde. The data presented in the following tables are therefore predicted
values based on computational models and analysis of structurally similar compounds. These
predictions are intended to provide a reasonable estimation of the expected spectral
characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Bromo-4-methylnicotinaldehyde.

Table 1: Predicted *H NMR Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
Aldehyde proton (-
~10.1 S 1H yaerp (
CHO)
~8.8 S 1H Pyridine H-2
~8.6 s 1H Pyridine H-6
~2.6 S 3H Methyl protons (-CHs)
Predicted in CDClIs
Table 2: Predicted **C NMR Data
Chemical Shift (8) ppm Assignment

~192 Aldehyde carbon (C=0)

~155 Pyridine C-2

~152 Pyridine C-6

~140 Pyridine C-4 (attached to -CHs)
~133 Pyridine C-3 (attached to -CHO)
~125 Pyridine C-5 (attached to -Br)
~18 Methyl carbon (-CHs)

Predicted in CDCls

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3050 Weak Aromatic C-H stretch
~2920, ~2850 Weak Methyl C-H stretch

Aldehyde C-H stretch (Fermi
~2720 Weak

resonance)
~1705 Strong Aldehyde C=0 stretch

_ Pyridine ring C=C and C=N

~1580, ~1470 Medium-Strong )

stretching
~1380 Medium Methyl C-H bend
~1200 Medium C-C stretch
~850 Strong C-H out-of-plane bend
~650 Medium C-Br stretch

Predicted for a solid sample (KBr pellet or thin film)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak,

213/215 ~100/98
bromine isotope pattern)
184/186 Moderate [M-CHOJ*
134 Moderate [M-Br]*
105 Moderate [M-Br-CHOJ*

Predicted for Electron lonization (El) Mass Spectrometry

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a
solid organic compound such as 5-Bromo-4-methylnicotinaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) in a clean, dry vial.

o Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5
mm NMR tube to remove any particulate matter.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single
lines for each unique carbon atom.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Place a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
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o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

Mass Spectrometry (MS)

o Sample Preparation (for Electron lonization - El):

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,
dichloromethane). The concentration should be in the range of 10-100 pg/mL.

o Data Acquisition:

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
after separation by gas chromatography (GC-MS).

o In the ion source, the sample is vaporized and bombarded with a high-energy electron
beam to generate ions.

o The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by
the mass analyzer.

o

A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound.
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Compound Synthesis & Purification
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Caption: A logical workflow for the synthesis, spectroscopic analysis, and structure elucidation
of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-4-
methylnicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290056#spectroscopic-data-for-5-bromo-4-
methylnicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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